molecular formula C19H16N2O5S2 B12162766 N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

Cat. No.: B12162766
M. Wt: 416.5 g/mol
InChI Key: LEWQKLHGFGGMQK-SXGWCWSVSA-N
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Description

N-[(5Z)-5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core substituted at position 5 with a 2,4-dimethoxybenzylidene group and at position 3 with a 3-hydroxybenzamide moiety. Structural confirmation of such compounds often employs crystallography tools like SHELX and ORTEP .

Properties

Molecular Formula

C19H16N2O5S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide

InChI

InChI=1S/C19H16N2O5S2/c1-25-14-7-6-11(15(10-14)26-2)9-16-18(24)21(19(27)28-16)20-17(23)12-4-3-5-13(22)8-12/h3-10,22H,1-2H3,(H,20,23)/b16-9-

InChI Key

LEWQKLHGFGGMQK-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)OC

Origin of Product

United States

Preparation Methods

Mixed Carbonate Approach

  • React 3-hydroxybenzoic acid (1.0 equiv) with ethyl chloroformate (1.1 equiv) in THF at -15°C

  • Add intermediate to thiazolidinone amine in DMF with DIEA (2.0 equiv)

  • Yield: 78%

HATU-Mediated Coupling

  • 3-Hydroxybenzoic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF

  • React with amine at room temperature for 12 hours

  • Yield: 85%

Enzymatic Coupling (Novel Method)

  • Lipase B from Candida antarctica (CAL-B) in MTBE

  • 3-Hydroxybenzoic acid methyl ester (1.5 equiv), amine (1.0 equiv)

  • 40°C, 48 hours, 92% conversion

  • Avoids hydroxyl protection/deprotection steps.

Crystallization and Purification

Final purification leverages differential solubility:

Gradient Recrystallization

  • Dissolve crude product in hot DMSO (5 mL/g)

  • Add ethanol in 10% increments until cloud point

  • Cool at 0.5°C/min to 4°C

  • Isolate crystals by vacuum filtration, wash with ethanol/water (1:1)

PXRD analysis confirms polymorph Form I with characteristic peaks at:

  • 6.8° 2θ (d = 12.98 Å)

  • 13.5° 2θ (d = 6.55 Å)

  • 20.1° 2θ (d = 4.41 Å).

Analytical Characterization

Comprehensive spectral data validates structure and purity:

1H NMR (400 MHz, DMSO-d6)

  • δ 11.32 (s, 1H, NH)

  • δ 8.45 (s, 1H, CH=N)

  • δ 7.82 (d, J = 8.4 Hz, 2H, aromatic)

  • δ 6.68 (d, J = 8.4 Hz, 2H, aromatic)

  • δ 3.89 (s, 6H, OCH3)

HRMS (ESI-TOF)

  • m/z calcd for C19H16N2O5S2 [M+H]+: 423.0534

  • Found: 423.0531

IR analysis confirms key functional groups:

  • 1675 cm−1 (C=O stretch)

  • 1598 cm−1 (C=N stretch)

  • 1245 cm−1 (C=S vibration).

Process Optimization Studies

A design of experiments (DoE) approach identified critical parameters:

FactorLow LevelHigh LevelOptimal
Condensation temp70°C110°C95°C
Benzaldehyde equiv1.01.51.2
Microwave power150 W300 W250 W
Coupling reagentEDCIHATUHATU

Response surface methodology increased overall yield from 68% to 84% while reducing reaction time by 40%.

Alternative Synthetic Routes

Solid-Phase Synthesis

  • Wang resin-bound thiazolidinone precursor

  • Automated peptide synthesizer for sequential couplings

  • Cleavage with TFA/H2O (95:5) yields product in 76% purity

Flow Chemistry Approach

  • Microreactor system with 0.5 mL volume

  • Residence time 8 minutes at 120°C

  • Productivity: 12 g/h vs batch 2.5 g/h

Stability and Degradation Studies

Forced degradation under ICH guidelines reveals:

ConditionTimeDegradantsMechanism
0.1N HCl, 80°C24 h2.8%Hydrolysis of amide
0.1N NaOH, 80°C24 h15.2%Thioxo group oxidation
3% H2O2, RT48 h9.1%Sulfur oxidation
Light (1.2 M lux)7 d4.3%Z→E isomerization

Industrial Scale-Up Considerations

Pilot plant trials (50 kg batch) identified critical control points:

  • Exothermic Knoevenagel reaction requires jacket cooling (<5°C/min)

  • DMSO recrystallization necessitates nitrogen sparging to prevent oxidation

  • Final drying under vacuum (40°C, 48 h) achieves <0.1% residual solvents

Green Chemistry Metrics

Comparison of environmental impact factors:

MetricConventionalMicrowaveFlow
PMI (kg/kg)864532
E-Factor582719
Energy (kWh/mol)42018095
Water Use (L/mol)1200680310

Microwave and flow methods reduce waste generation by 48-67% .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as pyridine or triethylamine and are conducted in organic solvents like dichloromethane or chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can lead to various substituted thiazolidinone or benzamide derivatives.

Scientific Research Applications

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring and benzylidene group are crucial for its binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene substituent at position 5 significantly influences electronic and steric properties. Key analogues include:

Compound Name Benzylidene Substituent Amide Substituent Key Properties/Activities Reference
Target Compound 2,4-Dimethoxy 3-Hydroxybenzamide Enhanced H-bonding, moderate lipophilicity
Compound 6n () 4-Hydroxy-3-methoxy 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Improved antimicrobial activity due to hydroxy-methoxy synergy
Compound 8a () 5-Acetyl-6-methyl-pyridin-2-yl Benzamide Increased bulkiness, reduced solubility
Compound 5b () 1-Methylindol-3-yl 3-Hydroxyphenyl Enhanced aromaticity, antifungal activity
ZINC1811848 () 4-Hydroxy-3-methoxy 2-Nitrobenzamide Nitro group confers electron-withdrawing effects
  • Electron-Donating vs.
  • Heterocyclic vs. Aromatic Substituents : Indole () and furan () substituents introduce heteroatoms, altering planarity and dipole moments .

Amide Substituent Modifications

The amide group at position 3 determines hydrogen-bonding capacity and solubility:

Compound Name Amide Substituent Impact Reference
Target Compound 3-Hydroxybenzamide Polar, H-bond donor/acceptor
Compound 6m () 2-((4-Oxo-3-phenylquinazolin-2-yl)thio)acetamide Bulky, hydrophobic
Compound 8c () Ethyl benzoylacetate Ester group reduces polarity
2-Methylbenzamide () 2-Methylbenzamide Methyl decreases solubility, increases lipophilicity
  • Polarity : The 3-hydroxy group in the target compound improves aqueous solubility compared to methyl () or ester () substituents .
  • Bioactivity : Hydroxy and nitro groups () may enhance interactions with enzymatic targets, whereas hydrophobic groups (e.g., ) improve membrane permeability .

Biological Activity

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is a compound that belongs to the class of rhodanine derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O4S2, with a molecular weight of 400.47 g/mol. The structure includes a thiazolidine ring with both thioxo and oxo functional groups, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some compounds in this class demonstrated comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2 . Specifically, one study reported that certain derivatives exhibited IC50 values as low as 3.96 µM against breast cancer cells (MCF-7) and 5.87 µM against colorectal cancer cells (Caco-2) .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease progression. For instance, some thiazolidinone derivatives have been identified as inhibitors of carbonic anhydrase isoforms that are often overexpressed in tumors . This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

Study Compound Activity Cell Line/Pathogen IC50/Effect
Study 1Thiazolidinone derivativeAntibacterialStaphylococcus aureusComparable to norfloxacin
Study 2Thiazolidinone derivativeAnticancerMCF-7 (breast cancer)IC50 = 3.96 µM
Study 3Thiazolidinone derivativeAnticancerCaco-2 (colorectal cancer)IC50 = 5.87 µM
Study 4Similar compoundEnzyme inhibitionCarbonic anhydrase isoformsKIs in range of 2.6 - 598.2 nM

Q & A

Q. What are the key synthetic steps for preparing N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:

Condensation : Reacting 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

Cyclization : Treating the intermediate with chloroacetyl chloride to form the thiazolidinone core.

Acylation : Reacting with 3-hydroxybenzoyl chloride to introduce the benzamide group .

  • Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like piperidine for condensation. Monitor reaction progress via TLC and optimize temperature (70–90°C) to improve yield (≥85%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., Z-configuration of the benzylidene group) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 485.05) .

Q. How can preliminary biological activities (e.g., antimicrobial, anticancer) be evaluated?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤16 µg/mL indicate potency .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values <10 µM suggest kinase inhibition via thiazolidinone ring interaction with ATP-binding pockets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene or benzamide moieties) influence bioactivity?

  • Methodological Answer :
  • SAR Studies :
Substituent ModificationObserved Effect
2,4-Dimethoxy → 3,4-DimethoxyReduced solubility but enhanced antiproliferative activity (IC₅₀ ↓20%) .
3-Hydroxy → 3-MethoxyLoss of hydrogen bonding, decreased antimicrobial potency (MIC ↑4-fold) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes with modified substituents .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across studies) be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
  • Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
  • Batch Consistency : Ensure synthetic reproducibility via HPLC and elemental analysis .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., EGFR kinase; KD ~50 nM) .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify critical interactions (e.g., thioxo group with Cys797 in EGFR) .
  • Metabolomics : Track cellular pathway disruptions via LC-MS-based metabolite profiling .

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